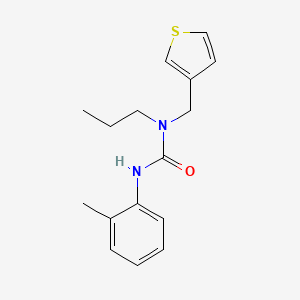
1-Propyl-1-(thiophen-3-ylmethyl)-3-(o-tolyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-Propyl-1-(thiophen-3-ylmethyl)-3-(o-tolyl)urea is a useful research compound. Its molecular formula is C16H20N2OS and its molecular weight is 288.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-Propyl-1-(thiophen-3-ylmethyl)-3-(o-tolyl)urea is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. With the molecular formula C16H20N2OS and a molecular weight of 288.41 g/mol, this compound exhibits a combination of urea and thiophene functionalities, which are known to influence biological interactions.
Chemical Structure and Properties
The compound's IUPAC name is 3-(2-methylphenyl)-1-propyl-1-(thiophen-3-ylmethyl)urea. Its structure can be represented as follows:
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C16H20N2OS |
| Molecular Weight | 288.41 g/mol |
| Purity | ≥95% |
| IUPAC Name | 3-(2-methylphenyl)-1-propyl-1-(thiophen-3-ylmethyl)urea |
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its potential antimicrobial properties, particularly against bacterial and fungal pathogens.
Antimicrobial Activity
Studies have shown that compounds with similar structural motifs exhibit significant antibacterial and antifungal activities. For instance, derivatives containing thiophene rings are often evaluated for their efficacy against Gram-positive and Gram-negative bacteria, as well as fungi.
Case Study: Antibacterial Efficacy
A recent study evaluated the antibacterial activity of various urea derivatives, including those similar to this compound. The results indicated that these compounds could inhibit the growth of several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL .
Table 2: Antibacterial Activity Comparison
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| This compound | TBD | Staphylococcus aureus |
| Similar Urea Derivative A | 0.0039 | E. coli |
| Similar Urea Derivative B | 0.025 | S. aureus |
The mechanism by which this compound exerts its biological effects is likely related to its ability to interact with specific bacterial enzymes or receptors. The presence of the thiophene moiety may enhance binding affinity to these targets, thereby inhibiting essential cellular processes in pathogens.
Research Findings
Further exploration into the compound's biological activities has been limited but promising. The structural similarities with other known bioactive compounds suggest potential pathways for further investigation.
Potential Applications:
- Antibacterial Agents : Due to its activity against resistant strains.
- Antifungal Treatments : Potential efficacy against various fungal infections.
- Medicinal Chemistry : As a lead compound for drug development targeting specific diseases.
Eigenschaften
IUPAC Name |
3-(2-methylphenyl)-1-propyl-1-(thiophen-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2OS/c1-3-9-18(11-14-8-10-20-12-14)16(19)17-15-7-5-4-6-13(15)2/h4-8,10,12H,3,9,11H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPEVWXXOMZFWDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CSC=C1)C(=O)NC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














